

Comparing the selectivity of PF-05105679 and AMG-333

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Compound of Interest

Compound Name: PF-05105679

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A Comparative Guide to the Selectivity of TRPM8 Antagonists: **PF-05105679** and AMG-333

For researchers and professionals in drug development, the selection of a potent and selective pharmacological tool is paramount. This guide provides a detailed comparison of two well-characterized antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: **PF-05105679**, developed by Pfizer, and AMG-333, from Amgen. Both compounds have been investigated clinically for their potential in treating conditions like cold-related pain and migraine.^{[1][2][3]}

Mechanism of Action

Both **PF-05105679** and AMG-333 are potent and selective antagonists of the TRPM8 ion channel.^{[4][5]} TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 28°C) and cooling agents like menthol.^[6] By blocking this channel, these antagonists inhibit the influx of cations, primarily Ca²⁺, thereby modulating downstream signaling pathways involved in cold sensation and pain.^{[6][7]}

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency reveals that AMG-333 exhibits a lower IC₅₀ value, suggesting higher potency for the human TRPM8 channel compared to **PF-05105679**. Both compounds, however, demonstrate high selectivity for TRPM8 over other closely related TRP channels.

Parameter	PF-05105679	AMG-333
Target	TRPM8	human TRPM8
IC50	103 nM[4]	13 nM[5]
Selectivity	<p>>100-fold selective over a range of receptors, ion channels (including TRPV1 and TRPA1), and enzymes.[4]</p> <p>A CEREP Ligand Profile screen of 90 targets showed no significant inhibition at 10 μM.[8] One hit was observed at the GABA/PBR with a K_i of 1022.12 nM.[8] The compound was also found to be clean in a Millipore Ion Channel CardiacProfiler panel at 10 μM and a kinase panel at 1 μM.[8]</p>	

Highly selective over other TRP channels, with IC50 values >20 μ M for TRPV1, TRPV3, TRPV4, and TRPA1.[9]

Experimental Protocols

Calcium Influx Assay for IC50 Determination

This assay is a common method to determine the potency of TRPM8 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase.

1. Cell Culture and Plating:

- Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
- Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[10]

2. Dye Loading:

- The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 μ M), in the presence of an organic anion transporter inhibitor like probenecid (to prevent dye extrusion) for 45-60 minutes at 37°C in the dark.[\[10\]](#)[\[11\]](#)

3. Compound Incubation:

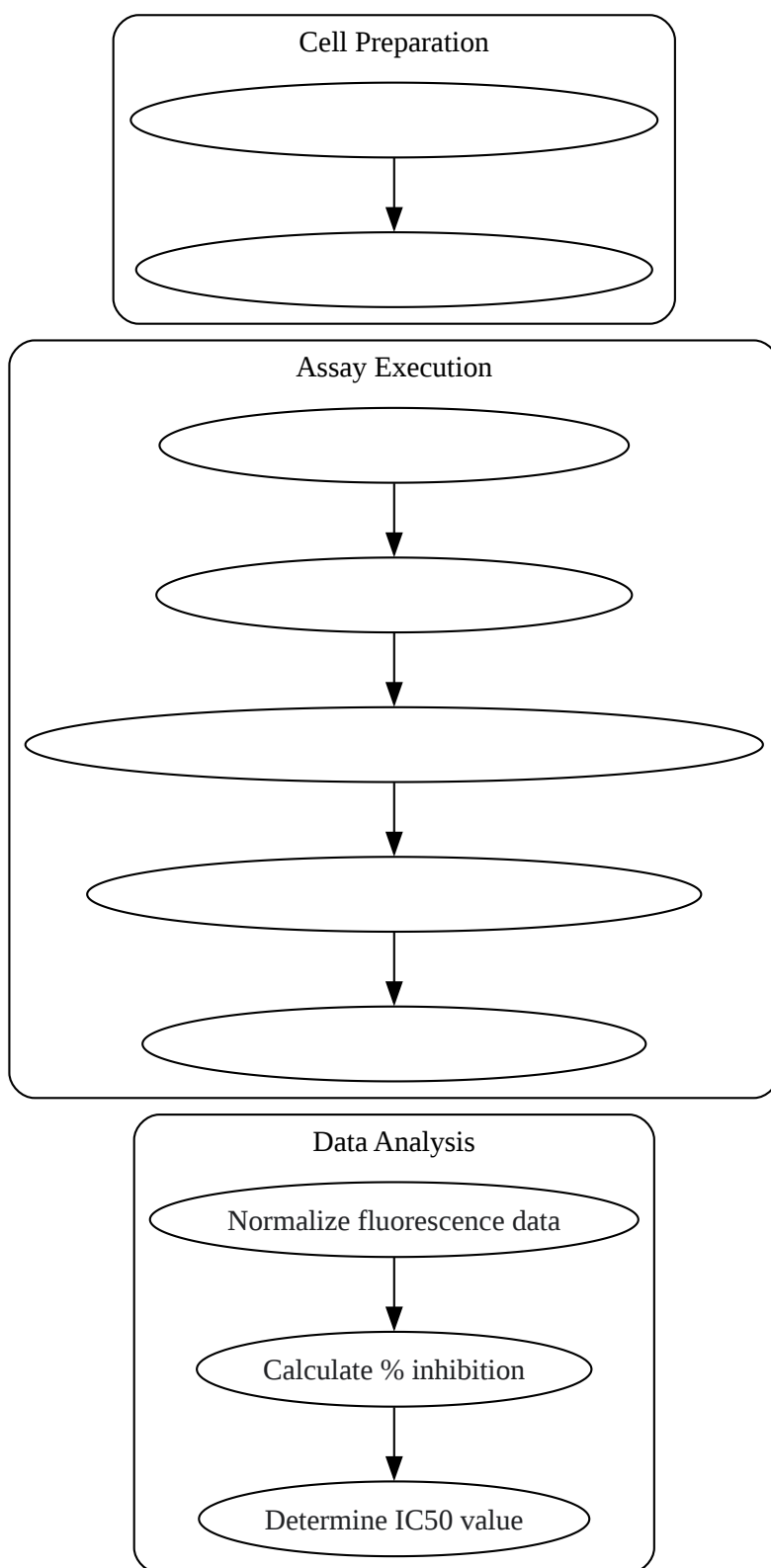
- After dye loading, cells are washed to remove extracellular dye.
- Various concentrations of the antagonist (**PF-05105679** or AMG-333) or vehicle are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).[\[10\]](#)

4. Agonist Stimulation and Signal Detection:

- A TRPM8 agonist, such as menthol (e.g., at its EC80 concentration) or icilin, is added to the wells to stimulate calcium influx through the TRPM8 channels.[\[10\]](#)
- The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm Ex / 516 nm Em for Fluo-4).[\[11\]](#)

5. Data Analysis:

- The increase in fluorescence intensity upon agonist addition is calculated and normalized to the baseline fluorescence.
- The percentage of inhibition by the antagonist is determined relative to the vehicle control.
- IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[\[10\]](#)



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Workflow for in vitro IC₅₀ determination using a calcium influx assay.

Electrophysiology for Selectivity Profiling

Whole-cell patch-clamp electrophysiology is a gold-standard method to assess the direct effects of compounds on ion channel activity and to determine their selectivity.[\[12\]](#)[\[13\]](#)

1. Cell Preparation:

- HEK293 cells expressing the target ion channel (e.g., TRPM8, TRPV1, TRPA1) are grown on glass coverslips.

2. Recording Setup:

- A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
- A glass micropipette with a tip diameter of $\sim 1\ \mu\text{m}$, filled with an intracellular solution, is used to form a high-resistance seal ($>1\ \text{G}\Omega$) with the cell membrane.[\[13\]](#)

3. Whole-Cell Configuration:

- The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell configuration.[\[13\]](#)
- The membrane potential is clamped at a holding potential (e.g., $-60\ \text{mV}$).

4. Current Measurement:

- Ion channel activity is elicited by applying voltage steps or ramps, or by the application of a specific agonist.[\[12\]](#)
- The resulting ionic currents are recorded using a patch-clamp amplifier.

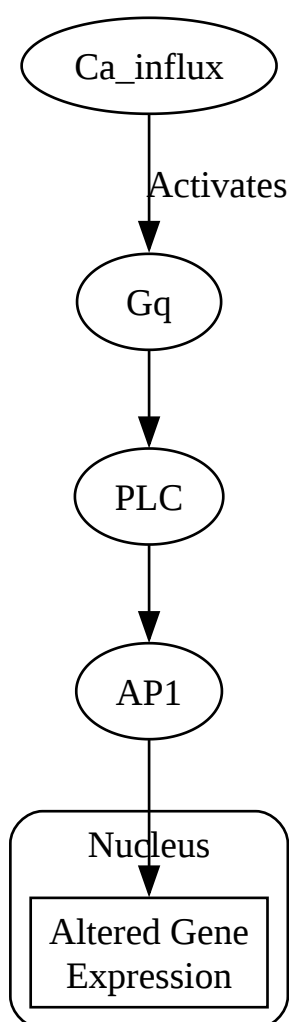
5. Compound Application and Selectivity Assessment:

- The test compound (**PF-05105679** or AMG-333) is applied to the cell at various concentrations via the perfusion system.

- The effect of the compound on the agonist- or voltage-evoked currents is measured for the primary target (TRPM8) and for a panel of off-target ion channels (e.g., TRPV1, TRPA1, cardiac channels) to determine selectivity.[8] The percentage of inhibition is calculated, and IC50 values are determined for each channel.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists leads to an influx of cations, which depolarizes the cell membrane and increases intracellular calcium concentration. This triggers a cascade of downstream signaling events. The antagonism of TRPM8 by compounds like **PF-05105679** and AMG-333 blocks these initial events.



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Simplified signaling pathway of TRPM8 activation and antagonism.

Clinical Considerations and Adverse Effects

Both **PF-05105679** and AMG-333 have been evaluated in Phase 1 clinical trials.[1][2] While demonstrating target engagement, both compounds were associated with dose-limiting adverse effects, primarily a sensation of heat.[9][14] This on-target side effect highlights the role of TRPM8 in human thermoregulation and presents a challenge for the systemic administration of TRPM8 antagonists. The clinical trial for AMG-333 was ultimately terminated due to an administrative decision, not for safety reasons.[15]

Conclusion

Both **PF-05105679** and AMG-333 are valuable research tools for investigating the physiological and pathological roles of the TRPM8 ion channel. AMG-333 demonstrates higher in vitro potency for the human TRPM8 channel. Both compounds exhibit good selectivity against other TRP channels. The choice between these antagonists may depend on the specific experimental context, such as the desired potency and the known off-target profile. The clinical development of both compounds has been hampered by on-target adverse effects related to thermoregulation, underscoring the complexities of targeting TRPM8 for systemic therapies.

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